![molecular formula C16H11ClN6O B2364435 4-{5-[1-(2-クロロフェニル)-5-メチル-1H-1,2,3-トリアゾール-4-イル]-1,3,4-オキサジアゾール-2-イル}ピリジン CAS No. 1081112-71-1](/img/structure/B2364435.png)
4-{5-[1-(2-クロロフェニル)-5-メチル-1H-1,2,3-トリアゾール-4-イル]-1,3,4-オキサジアゾール-2-イル}ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules due to its versatile functional groups.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or receptor antagonists.
Medicine
Medically, similar compounds have shown promise in the development of pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents.
Industry
Industrially, this compound and its derivatives may find use in the manufacture of advanced materials, such as polymers with unique electronic or optical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of "4-{5-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine" typically involves a multi-step process that starts with the preparation of key intermediates. One common method includes the cyclization of 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid with appropriate reagents to form the oxadiazole ring. This intermediate is then further reacted with a pyridine derivative to obtain the final product. The reaction conditions may involve heating, the use of catalysts, and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Purification steps such as crystallization, distillation, or chromatography are often employed to isolate the compound.
化学反応の分析
Types of Reactions it Undergoes
"4-{5-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine" can undergo various chemical reactions:
Oxidation: : The compound can be oxidized at specific sites, potentially affecting the triazole or oxadiazole rings.
Reduction: : Reduction reactions may involve the chlorophenyl group or the nitrogen atoms in the triazole ring.
Substitution: : Nucleophilic or electrophilic substitution can occur at the chlorophenyl group or at positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: : Halides, amines, and other nucleophiles or electrophiles.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. Oxidation and reduction reactions will yield different oxidized or reduced forms, while substitution reactions can introduce new functional groups to the molecule.
作用機序
Molecular Targets and Pathways
The mechanism of action of "4-{5-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine" is dependent on its interaction with molecular targets such as enzymes or receptors. For instance, it might inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
Similar compounds include:
1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
2-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
4-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)pyridine
Highlighting Its Uniqueness
Compared to these similar compounds, "4-{5-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine" has a unique combination of functional groups that may confer distinct chemical reactivity and biological activity, making it a valuable molecule for further research and development.
特性
IUPAC Name |
2-[1-(2-chlorophenyl)-5-methyltriazol-4-yl]-5-pyridin-4-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6O/c1-10-14(19-22-23(10)13-5-3-2-4-12(13)17)16-21-20-15(24-16)11-6-8-18-9-7-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCNFUBCAPPUCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Cl)C3=NN=C(O3)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
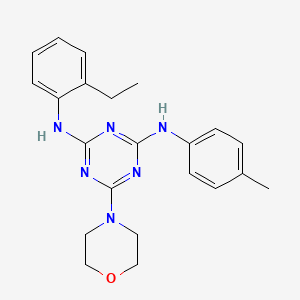
![1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)urea](/img/structure/B2364355.png)
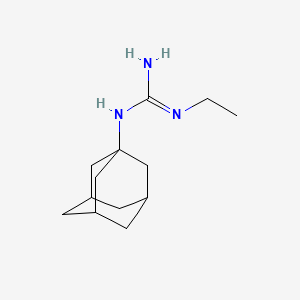
![3-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2364358.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B2364359.png)
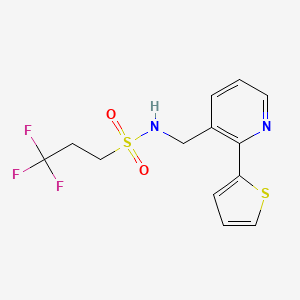
![tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate](/img/structure/B2364362.png)
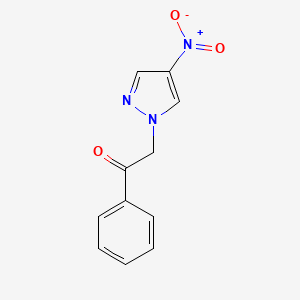
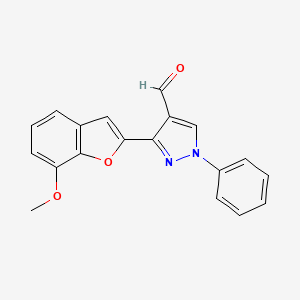
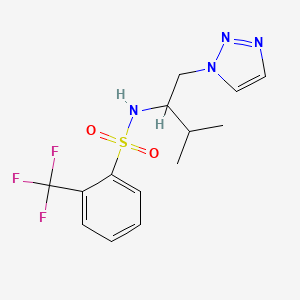
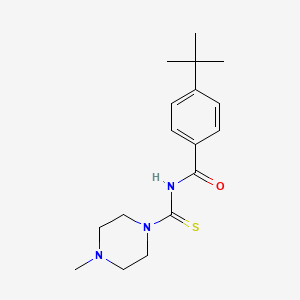
![ethyl 4-(2-((2-(mesitylamino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2364369.png)
![N-[1-(4-methylphenyl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2364374.png)

